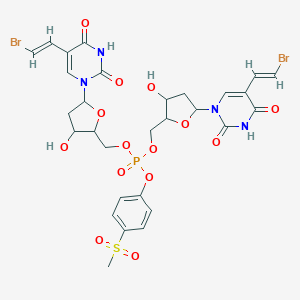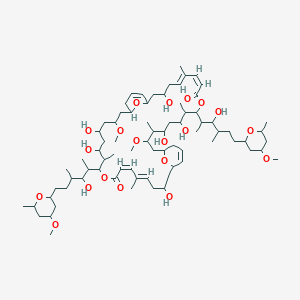
Swinholide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Swinholide B is a natural product that is isolated from the marine sponge Theonella swinhoei. It belongs to a class of compounds known as macrolides and has been found to possess potent cytotoxic and antitumor activities. Swinholide B has gained significant attention from the scientific community due to its potential as a therapeutic agent for the treatment of cancer.
Mecanismo De Acción
The exact mechanism of action of Swinholide B is not fully understood. However, it is believed to target several cellular pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. Swinholide B has also been shown to inhibit the activity of Hsp90, a molecular chaperone that is overexpressed in many cancer cells.
Efectos Bioquímicos Y Fisiológicos
Swinholide B has been found to induce several biochemical and physiological effects in cancer cells. It has been shown to increase the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells. Swinholide B also disrupts the cytoskeleton of cancer cells, leading to cell death. Moreover, it has been found to inhibit the expression of several genes that are involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Swinholide B in lab experiments is its potent cytotoxic activity against cancer cells. This makes it an attractive candidate for the development of novel cancer therapeutics. However, one limitation is its complex structure, which makes its synthesis challenging. Moreover, Swinholide B is a scarce natural product, which limits its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on Swinholide B. One direction is the development of more efficient synthetic methods for its production. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Moreover, further studies are needed to elucidate its exact mechanism of action and to identify its molecular targets in cancer cells.
Aplicaciones Científicas De Investigación
Swinholide B has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Swinholide B exerts its cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, it has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in tumor metastasis.
Propiedades
Número CAS |
132943-68-1 |
|---|---|
Nombre del producto |
Swinholide B |
Fórmula molecular |
C77H130O20 |
Peso molecular |
1375.8 g/mol |
Nombre IUPAC |
(5E,7Z,27E,29Z)-3,13,15,25,35,37-hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34-pentamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione |
InChI |
InChI=1S/C77H130O20/c1-45-22-28-56(78)36-59-18-16-20-61(94-59)40-67(90-14)38-58(80)39-68(81)52(8)76(54(10)74(86)47(3)26-30-63-41-65(88-12)34-49(5)92-63)96-72(84)32-24-46(2)23-29-57(79)37-60-19-17-21-62(95-60)43-71(91-15)51(7)69(82)44-70(83)53(9)77(97-73(85)33-25-45)55(11)75(87)48(4)27-31-64-42-66(89-13)35-50(6)93-64/h16-19,22-25,32-33,47-71,74-83,86-87H,20-21,26-31,34-44H2,1-15H3/b32-24-,33-25-,45-22+,46-23+ |
Clave InChI |
UBEMSBNKOSVIQI-LPJTZETHSA-N |
SMILES isomérico |
CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(CC(CC3CC=CC(O3)CC(C/C=C(/C=C\C(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(C/C=C(/C=C\C(=O)O2)\C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)\C)O)OC)O)O)C)O)OC |
SMILES |
CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(CC(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)O)O)C)O)OC |
SMILES canónico |
CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(CC(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)O)O)C)O)OC |
Sinónimos |
16-Demethylswinholide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)


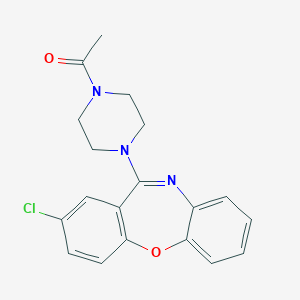

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)
![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)
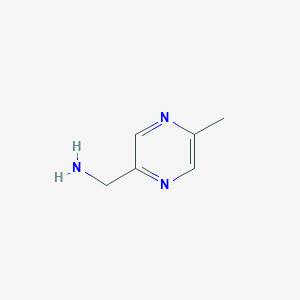

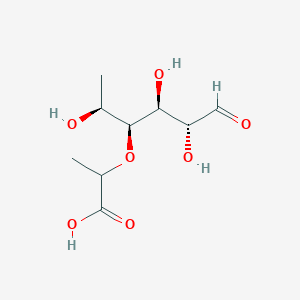
![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)
